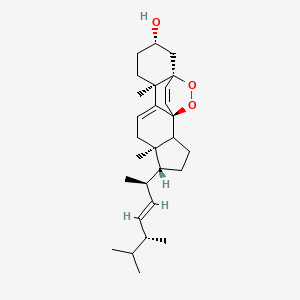
9,11-Dehydroergosterol peroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
9,11-Dehydroergosterol peroxide can be synthesized through the fermentation of Ganoderma lucidum mycelia in a medium containing leguminous plants such as Glycine max and Astragalus membranaceus . The ethanolic extract of the mycelia is then fractionated and purified using high-performance liquid chromatography to isolate the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Ganoderma lucidum mycelia under controlled conditions. The mycelia are cultivated in a nutrient-rich medium, and the compound is extracted and purified using advanced chromatographic techniques .
化学反応の分析
Types of Reactions
9,11-Dehydroergosterol peroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ergosterol peroxide and other related steroid derivatives .
科学的研究の応用
9,11-Dehydroergosterol peroxide has a wide range of scientific research applications:
作用機序
The mechanism of action of 9,11-Dehydroergosterol peroxide involves the induction of apoptosis in cancer cells through the mitochondrial pathway . The compound downregulates the expression of induced myeloid leukemia cell differentiation protein Mcl-1, leading to caspase-dependent apoptosis . It also induces the expression of cyclin-dependent kinase inhibitor 1A, causing cell cycle arrest and apoptosis .
類似化合物との比較
Similar Compounds
- Ergosterol peroxide
- 5α,8α-Epidioxy-22E-ergosta-6,9(11),22-trien-3β-ol
Uniqueness
9,11-Dehydroergosterol peroxide is unique due to its potent antitumor activity and its ability to induce apoptosis through the mitochondrial pathway . Unlike other similar compounds, it specifically targets the Mcl-1 protein, making it a promising candidate for cancer therapy .
特性
分子式 |
C28H42O3 |
|---|---|
分子量 |
426.6 g/mol |
IUPAC名 |
(1S,5R,6R,10R,13S,15S)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-13-ol |
InChI |
InChI=1S/C28H42O3/c1-18(2)19(3)7-8-20(4)22-9-10-23-25(22,5)13-12-24-26(6)14-11-21(29)17-27(26)15-16-28(23,24)31-30-27/h7-8,12,15-16,18-23,29H,9-11,13-14,17H2,1-6H3/b8-7+/t19-,20+,21-,22+,23?,25+,26+,27+,28-/m0/s1 |
InChIキー |
FWPYIYVSYQRISA-NMNNFQJHSA-N |
異性体SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC2[C@@]1(CC=C3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C |
正規SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CC=C3C24C=CC5(C3(CCC(C5)O)C)OO4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















